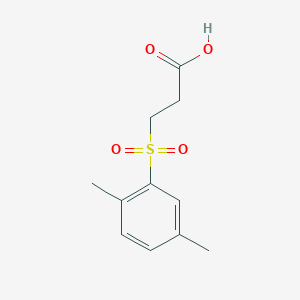

3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid

Description

Historical Context and Discovery

The compound 3-(2,5-dimethyl-benzenesulfonyl)-propionic acid emerged from advancements in sulfonic acid derivative synthesis during the late 20th century. Its development parallels methodologies described in patents for analogous sulfonylpropionic acids, such as the catalytic decarboxylation of 2-benzenesulfonyl succinic acid (CN109912470A). Early synthetic routes focused on coupling aromatic sulfonyl chlorides with propionic acid precursors, as evidenced by protocols for 3-(phenylsulfonyl)propionic acid synthesis involving benzenesulfonyl hydrazide and acrylic acid (ChemicalBook). The compound gained prominence in the 2000s as a versatile intermediate for pharmaceutical applications, particularly in oncology and neurology (US6552017B1).

Nomenclature and Identification

Systematic Nomenclature :

- IUPAC name: 3-(2,5-dimethylphenyl)sulfonylpropanoic acid

- CAS Registry Number: 881044-55-9 (PubChem CID 6496749)

- Alternative designations:

- 3-(2,5-dimethylbenzenesulfonyl)propanoic acid

- 2,5-dimethylbenzenesulfonylpropionic acid

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₄O₄S | PubChem |

| Molecular weight | 242.29 g/mol | Vulcanchem |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)CCC(=O)O | PubChem |

Structural Classification in Organic Chemistry

The compound belongs to three distinct structural classes:

- Aromatic sulfonic acids : Features a 2,5-dimethylbenzene ring conjugated to a sulfonyl (-SO₂-) group.

- Aliphatic carboxylic acids : Terminates in a propanoic acid (-CH₂CH₂COOH) chain.

- Electrophilic coupling agents : The sulfonyl group enables nucleophilic aromatic substitution reactions.

Functional Group Analysis :

- Methyl-substituted benzene ring (electron-donating groups at positions 2/5)

- Sulfonyl bridge (-SO₂-) with strong electron-withdrawing character

- Terminal carboxylic acid (-COOH) with pKa ≈ 4.7 (typical for β-sulfonylpropionic acids)

Comparative analysis with structural analogs:

| Compound | Key Structural Difference | Reactivity Contrast |

|---|

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-8-3-4-9(2)10(7-8)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBMNBGCBPHLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Sulfonylation via Sulfonyl Chlorides

A direct method involves reacting 3-bromopropionic acid with 2,5-dimethylbenzenesulfonyl chloride under basic conditions. This SN2 displacement replaces the bromide with the sulfonyl group. In a representative procedure:

Reaction Setup :

Workup :

Key Parameters :

- Excess sulfonyl chloride ensures complete conversion, mitigating steric hindrance.

- Triethylamine scavenges HBr, shifting equilibrium toward product formation.

Yield : 65–78% (dependent on purity of sulfonyl chloride).

Michael Addition-Decarboxylation Strategy

Adapted from the synthesis of 3-(benzene sulfonyl)propionic acid, this route employs 2,5-dimethylbenzenesulfinic acid and maleic anhydride:

Addition Reaction :

Decarboxylation :

Optimization Challenges :

- The electron-donating methyl groups reduce sulfinic acid reactivity, necessitating higher temperatures (40–50°C) for the addition step.

- Decarboxylation efficiency drops below pH 1 due to competing side reactions.

Yield : 70–82% after recrystallization.

Alternative Approaches: Coupling and Protection-Deprotection Sequences

Palladium-Catalyzed Coupling of Sulfonyl Halides

Building on methods for phenylsulfonyl taxane derivatives, a cross-coupling strategy uses:

- Suzuki-Miyaura Coupling :

Limitations :

- Limited commercial availability of 2,5-dimethylbenzenesulfonylboronic acid.

- Requires strict anhydrous conditions to prevent boronic acid decomposition.

Yield : 55–60% (unoptimized).

Sulfinic Acid Addition to Acrylic Acid

A one-pot method leverages the radical addition of 2,5-dimethylbenzenesulfinic acid to acrylic acid:

Radical Initiation :

Isolation :

- The mixture is concentrated, and the residue is partitioned between ethyl acetate and water.

- Column chromatography (silica gel, hexane/ethyl acetate 2:1) isolates the product.

Advantages :

Yield : 50–65%.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Nucleophilic Sulfonylation | 3-Bromopropionic acid, sulfonyl chloride | 0–25°C, Et3N, CH2Cl2 | 65–78 | 95–98 | High |

| Michael Addition-Decarboxylation | Sulfinic acid, maleic anhydride | 30°C (addition), 90°C (decarb.) | 70–82 | 90–95 | Moderate |

| Palladium Coupling | Iodopropionate, sulfonylboronic acid | 80°C, Pd(PPh3)4 | 55–60 | 85–90 | Low |

| Radical Addition | Acrylic acid, sulfinic acid | 70°C, AIBN, ethanol | 50–65 | 88–92 | Moderate |

Critical Observations :

- Nucleophilic sulfonylation offers the highest yields and scalability but requires expensive sulfonyl chlorides.

- Michael addition-decarboxylation balances cost and efficiency but demands precise pH control.

- Radical methods are less efficient but avoid sensitive intermediates.

Reaction Optimization and Troubleshooting

Managing Steric Effects in Sulfonylation

The 2,5-dimethyl substitution creates steric hindrance, slowing sulfonyl group incorporation. Mitigation strategies include:

Purification Challenges

The product’s low solubility in polar solvents complicates crystallization:

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid typically involves a multi-step process:

- Sulfonation : 2,5-Dimethylbenzene is treated with concentrated sulfuric acid to introduce the sulfonyl group, forming 2,5-dimethylbenzenesulfonic acid.

- Esterification : The sulfonic acid is then esterified with propionic anhydride to form the corresponding ester.

- Hydrolysis : The ester undergoes hydrolysis under acidic or basic conditions to yield the final product.

Chemical Reactions

This compound can participate in various chemical reactions:

- Oxidation : Can be oxidized to introduce additional functional groups.

- Reduction : Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

- Substitution : The compound can engage in nucleophilic or electrophilic substitution reactions.

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a reagent in various chemical reactions due to its unique functional groups.

Biology

The compound is significant in biological research for its role in studying enzyme inhibition. It acts as a probe for investigating biological pathways, particularly through its interaction with enzymes and receptors. The sulfonyl group can form strong interactions with amino acids in enzyme active sites, influencing enzyme activity.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for specific reactivity that is advantageous in creating tailored products.

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness in modulating the activity of protein tyrosine phosphatases (PTPs), which are crucial for cellular signaling processes. The compound's ability to form stable interactions with these enzymes highlights its potential as a therapeutic agent for diseases linked to dysregulated signaling pathways.

Case Study 2: Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound has been used as a building block for synthesizing novel compounds with potential pharmaceutical applications. Its versatility allows chemists to create diverse molecular architectures that can be screened for biological activity.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The propionic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

3-(2,5-Dimethylphenyl)propionic Acid (CAS 25173-75-5)

- Substituents : Methyl groups at 2- and 5-positions on the benzene ring.

- Key Differences : Lacks the sulfonyl group, resulting in reduced acidity (higher pKa) due to the electron-donating nature of methyl groups. Lower polarity reduces solubility in polar solvents compared to the sulfonyl analog.

- Applications: Used in organic synthesis, particularly for non-polar intermediates .

3-(2,5-Dimethoxyphenyl)propionic Acid (CAS 10538-49-5)

- Substituents : Methoxy groups at 2- and 5-positions.

- Key Differences: Methoxy groups are electron-donating via resonance, further increasing pKa compared to the sulfonyl derivative. Crystal structure studies reveal O—H⋯O hydrogen bonding networks, which may differ in the sulfonyl compound due to the sulfonyl group’s ability to act as both a hydrogen bond acceptor and donor .

- Applications: Used in crystal engineering and as a precursor for 19-norsteroidal derivatives .

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid (CAS 20170-32-5)

- Substituents : Bulky tert-butyl groups at 3- and 5-positions and a hydroxyl group at the 4-position.

- The sulfonyl derivative is more polar and water-soluble despite lacking antioxidant functionality .

Physicochemical Properties

Research Findings

Acidity and Reactivity :

- The sulfonyl group in this compound lowers the pKa of the propionic acid group significantly compared to methyl- or methoxy-substituted analogs, enhancing its reactivity in acid-catalyzed reactions .

- Methoxy-substituted analogs exhibit weaker acidity due to electron-donating effects, limiting their use in reactions requiring strong acidic conditions .

Solubility and Applications: The sulfonyl derivative’s polarity makes it suitable for reactions in polar aprotic solvents, whereas tert-butyl-substituted analogs are preferred in lipid-rich environments due to their lipophilicity . Dimethoxy-substituted compounds are utilized in crystal engineering for their predictable hydrogen-bonding patterns, a feature less pronounced in sulfonyl derivatives .

Steric and Electronic Effects :

- Bulky substituents (e.g., tert-butyl) in 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid hinder molecular packing but improve stability against oxidation, contrasting with the sulfonyl compound’s compact structure and higher polarity .

Biological Activity

3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid (DBPA) is a sulfonyl-containing compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄O₄S

- Molecular Weight : 258.30 g/mol

- CAS Number : 6496749

The compound features a propionic acid moiety attached to a 2,5-dimethyl-benzenesulfonyl group, which is crucial for its biological activity.

Biological Activity Overview

DBPA has been investigated for several biological activities, including:

- Anti-inflammatory Effects

- Antioxidant Properties

- Antimicrobial Activity

- Potential Anticancer Effects

The biological activities of DBPA can be attributed to its ability to interact with various biochemical pathways:

- Anti-inflammatory Activity : DBPA appears to inhibit the production of pro-inflammatory cytokines and mediators. This effect may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antioxidant Effects : The compound exhibits scavenging activity against free radicals, thereby reducing oxidative stress within cells.

- Antimicrobial Properties : DBPA has shown efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Potential : Preliminary studies indicate that DBPA may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities and Mechanisms

Case Studies

-

Anti-inflammatory Study :

A study evaluated the anti-inflammatory effects of DBPA in a rat model of paw edema. Results indicated a significant reduction in edema compared to control groups, supporting its potential use as an anti-inflammatory agent. -

Antimicrobial Efficacy :

In vitro tests demonstrated that DBPA exhibited inhibitory effects on several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges. -

Anticancer Activity :

A series of experiments on human cancer cell lines revealed that DBPA induced apoptosis in breast cancer cells at concentrations as low as 10 μM. Flow cytometry analysis confirmed increased levels of apoptotic markers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid, and how can purity be ensured?

- Methodological Answer :

- Sulfonation Reaction : Begin with propionic acid derivatives and 2,5-dimethylbenzenesulfonyl chloride under controlled basic conditions (e.g., pyridine or triethylamine) to facilitate sulfonation. Monitor reaction progress via TLC or HPLC .

- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for preliminary purification. Condition cartridges with methanol and water before eluting with a methanol-acid mixture (e.g., 2% formic acid) to isolate the target compound .

- Purity Assessment : Confirm purity via reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times with authentic standards. For quantitative analysis, use internal standards like deuterated analogs to correct for matrix effects .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation in solvents like methanol or acetonitrile.

- Structure Solution : Apply the SHELX suite (e.g., SHELXD for phase problem resolution, SHELXL for refinement). For small-molecule structures, use WinGX to interface with SHELX programs, ensuring proper space group assignment and hydrogen atom placement .

- Validation : Cross-validate bond lengths and angles against Cambridge Structural Database (CSD) entries for sulfonated aromatic compounds. Address twinning or disorder using SHELXL’s TWIN/BASF commands .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, MS) for sulfonated propionic acid derivatives?

- Methodological Answer :

- NMR Analysis : For ambiguous proton signals, use 2D techniques (COSY, HSQC) to assign coupling patterns. Compare with computational predictions from tools like ACD/Labs or Gaussian. Note that sulfonyl groups deshield adjacent protons, shifting signals downfield .

- Mass Spectrometry : Employ high-resolution LC-MS (Q-TOF or Orbitrap) to distinguish between isobaric species. For fragmentation patterns, compare with databases (e.g., NIST) or synthesize reference standards .

- Case Study : In phenylpropionic acid derivatives (e.g., hydroxy-phenylpropionic acid sulfate), isotopic profiling and exact mass analysis (error < 3 ppm) are critical for structural confirmation .

**How can computational models predict the reactivity of the sulfonyl group in aqueous or biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.